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Compound of Interest

Compound Name: (6R)-ML753286

Cat. No.: B10857803 Get Quote

(6R)-ML753286, an analog of the potent ABCG2 inhibitor Ko143, has been identified as a

highly selective and potent inhibitor of the Breast Cancer Resistance Protein (BCRP), also

known as ATP-binding cassette subfamily G member 2 (ABCG2).[1] For researchers and drug

development professionals, understanding the cross-reactivity profile of this compound is

crucial for interpreting experimental results and predicting potential drug-drug interactions. This

guide provides a comparative overview of the inhibitory activity of (6R)-ML753286 and its

parent compound, Ko143, against various ABC transporters, supported by experimental data

and detailed methodologies.

Executive Summary of Cross-Reactivity
(6R)-ML753286 is a potent inhibitor of ABCG2.[1] While specific quantitative data for a broad

panel of ABC transporters for (6R)-ML753286 is not readily available in published literature,

data from its closely related analog, Ko143, provides significant insights into its selectivity.

Ko143 demonstrates a high degree of selectivity for ABCG2, with over 200-fold greater potency

compared to its activity against P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-

Associated Protein 1 (MRP1/ABCC1).[1][2] At higher concentrations (≥1 µM), Ko143 has been

observed to interact with both ABCB1 and ABCC1.[3]

Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of Ko143, the parent compound of (6R)-
ML753286, against key ABC transporters. This data serves as a strong indicator of the

expected selectivity profile of (6R)-ML753286.
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Transporter
Common
Name

Ko143 IC50
(nM)

Selectivity vs.
ABCG2

Reference

ABCG2 BCRP 9.7 - [3]

ABCB1 P-gp >1000 >100-fold [2][3]

ABCC1 MRP1 >1000 >100-fold [2][3]

Note: The IC50 value for ABCG2 was determined using an ATPase assay. The activity against

ABCB1 and ABCC1 was evaluated by their sensitization of transfected HEK-293 cells to

cytotoxic substrates at concentrations of 1-5 µM, indicating significantly lower potency

compared to ABCG2 inhibition.[3]

Signaling Pathways and Experimental Workflow
To assess the cross-reactivity of compounds like (6R)-ML753286, a systematic experimental

workflow is employed. This typically involves a primary screen against the target transporter

followed by selectivity screening against a panel of other relevant ABC transporters.
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Experimental Workflow for ABC Transporter Cross-Reactivity Screening
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Caption: Workflow for assessing the potency and selectivity of an ABC transporter inhibitor.
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Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a compound's interaction

with ABC transporters. Below are representative protocols for key experiments used to

determine the inhibitory activity against ABCG2, ABCB1, and ABCC1.

ABCG2 (BCRP) Inhibition Assay: Hoechst 33342
Accumulation
This cell-based assay measures the inhibition of ABCG2-mediated efflux of the fluorescent

substrate Hoechst 33342.

Cell Lines: A cell line overexpressing human ABCG2 (e.g., MDCKII-ABCG2) and the

corresponding parental cell line (e.g., MDCKII) are used.

Procedure:

Cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are pre-incubated with various concentrations of (6R)-ML753286 or a reference

inhibitor (e.g., Ko143) for 30-60 minutes at 37°C.

Hoechst 33342 is added to a final concentration of 5 µM, and the plates are incubated for

another 60-120 minutes at 37°C.

The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove

extracellular dye.

Intracellular fluorescence is measured using a fluorescence plate reader with excitation at

~350 nm and emission at ~460 nm.

Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor is

proportional to the inhibition of ABCG2 activity. IC50 values are calculated from the dose-

response curve.

ABCB1 (P-gp) Inhibition Assay: Rhodamine 123
Accumulation
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This assay is analogous to the ABCG2 assay but uses a specific substrate for ABCB1.

Cell Lines: A cell line overexpressing human ABCB1 (e.g., MDCKII-ABCB1) and its parental

cell line are used.

Procedure:

Cells are seeded and grown as described for the ABCG2 assay.

Pre-incubation with (6R)-ML753286 or a reference inhibitor (e.g., verapamil) is performed.

Rhodamine 123 is added to a final concentration of 1-5 µM, and the cells are incubated for

60 minutes at 37°C.

After incubation, cells are washed with ice-cold PBS.

Intracellular fluorescence is quantified using a fluorescence plate reader (excitation ~485

nm, emission ~530 nm).

Data Analysis: IC50 values are determined by plotting the increase in fluorescence against

the inhibitor concentration.

ABCC1 (MRP1) Inhibition Assay: Calcein-AM
Accumulation
This assay relies on the ABCC1-mediated efflux of the fluorescent product of Calcein-AM.

Cell Lines: A cell line overexpressing human ABCC1 (e.g., HEK293-ABCC1) and its parental

cell line are used.

Procedure:

Cells are prepared as in the previous assays.

Cells are pre-incubated with (6R)-ML753286 or a reference inhibitor (e.g., MK-571).

Calcein-AM is added to a final concentration of 0.25-1 µM. Inside the cell, esterases

cleave the acetoxymethyl (AM) ester, producing the fluorescent molecule calcein, which is
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an ABCC1 substrate.

After a 30-60 minute incubation at 37°C, the cells are washed.

Intracellular calcein fluorescence is measured (excitation ~495 nm, emission ~515 nm).

Data Analysis: The level of inhibition is determined by the increase in intracellular

fluorescence, from which an IC50 value is calculated.

Mechanism of a Cell-Based Efflux Inhibition Assay
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Caption: Diagram of a fluorescent substrate accumulation assay for ABC transporter inhibition.

Conclusion
The available data on (6R)-ML753286 and its parent compound, Ko143, strongly indicate a

high degree of selectivity for the ABCG2 transporter. While cross-reactivity with other ABC

transporters like ABCB1 and ABCC1 can occur at micromolar concentrations, the nanomolar

potency against ABCG2 highlights its utility as a specific research tool for studying BCRP

function. For drug development purposes, the selectivity profile suggests a reduced likelihood

of off-target effects related to the inhibition of P-gp and MRP1 at therapeutic concentrations

relevant to ABCG2 inhibition. Further studies confirming the IC50 values of (6R)-ML753286
against a broader panel of ABC transporters would be beneficial for a complete

characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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